Nvp 2; nvp2
CAS No.:
Cat. No.: VC16500452
Molecular Formula: C27H37ClN6O2
Molecular Weight: 513.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H37ClN6O2 |
---|---|
Molecular Weight | 513.1 g/mol |
IUPAC Name | 4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |
Standard InChI | InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34) |
Standard InChI Key | XWQVQSXLXAXOPJ-UHFFFAOYSA-N |
Canonical SMILES | CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |
Introduction
Chemical and Physical Properties of NVP-2
Structural Characteristics
NVP-2 (CAS No. 1263373-43-8) is a synthetic aminopyrimidine derivative with a molecular formula of C₂₇H₃₇ClN₆O₂ and a molecular weight of 513.07 g/mol . Its stereochemistry, defined by the (1R,3S) configuration, is critical for binding to the ATP pocket of CDK9. The compound’s structure includes a quinazoline core linked to a chlorophenyl group and a piperidine-methoxy substituent, which enhances its kinase selectivity .
Solubility and Stability
NVP-2 exhibits high solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL or 194.91 mM) . For experimental use, stock solutions are typically prepared in DMSO and stored at -20°C, with stability maintained for up to one month . Prolonged storage at -80°C extends viability to six months, though freeze-thaw cycles must be minimized to prevent degradation .
Table 1: Physicochemical Properties of NVP-2
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₇H₃₇ClN₆O₂ | |
Molecular Weight | 513.07 g/mol | |
CAS Number | 1263373-43-8 | |
Solubility (DMSO) | ≥100 mg/mL | |
Storage Temperature | -20°C | |
PubChem CID | 66937006 |
Pharmacological Profile and Kinase Selectivity
CDK9 Inhibition
NVP-2 is a competitive ATP-binding inhibitor of CDK9, achieving an IC₅₀ of 0.5 nM in biochemical assays . This inhibition disrupts the CDK9/cyclin T1 (CycT) complex, which phosphorylates the carboxyl-terminal domain (CTD) of RNA polymerase II to enable transcriptional elongation . In MOLT4 leukemia cells, NVP-2 reduces phosphorylation of the CTD at serine 2 (pSer2), a biomarker of CDK9 activity, within 2 hours of treatment .
Selectivity Across the Kinome
Despite its high potency against CDK9, NVP-2 exhibits minimal off-target effects. Kinome-wide profiling (468 kinases) revealed >90% inhibition only for CDK9, DYRK1B (IC₅₀ = 350 nM), and weak binding to CDK7 (IC₅₀ >10 μM) and CDK13 . This selectivity is attributed to its unique interaction with the CDK9 ATP pocket, which differs structurally from other CDKs .
Table 2: Kinase Inhibition Profile of NVP-2
Kinase | IC₅₀ (nM) | Selectivity Fold (vs. CDK9) | Source |
---|---|---|---|
CDK9/CycT | 0.5 | 1 | |
DYRK1B | 350 | 700 | |
CDK1/CycB | 584,000 | 1,168,000 | |
CDK2/CycA | 706,000 | 1,412,000 |
Mechanism of Action in Transcriptional Regulation
Disruption of Transcriptional Elongation
By inhibiting CDK9, NVP-2 prevents phosphorylation of RNA polymerase II, halting transcriptional elongation of short-lived oncoproteins like MYC and MCL-1 . In MOLT4 cells, this leads to rapid downregulation of MCL-1 mRNA (50% reduction at 4 hours) and subsequent apoptosis .
Antiproliferative and Pro-Apoptotic Effects
Preclinical Research Findings
In Vitro Efficacy
In a panel of 12 leukemia cell lines, NVP-2 reduced viability by >80% at 50 nM, with minimal effects on normal peripheral blood mononuclear cells (PBMCs) . Synergy was observed with BCL-2 inhibitors (venetoclax) in AML models, enhancing apoptosis through dual suppression of MCL-1 and BCL-2 pathways .
In Vivo Pharmacokinetics
Although in vivo data for NVP-2 remains limited, analog studies suggest a plasma half-life of 2–4 hours in murine models . Challenges include rapid hepatic metabolism via CYP3A4, necessitating prodrug formulations for clinical translation .
Comparative Analysis with Pan-CDK Inhibitors
Selectivity Over SNS-032
Unlike the multi-kinase inhibitor SNS-032 (IC₅₀: CDK2 = 4 nM, CDK7 = 62 nM, CDK9 = 4 nM), NVP-2 spares CDK2 and CDK7 at therapeutic doses . This selectivity reduces off-target cytotoxicity, as evidenced by preserved viability in CDK2-dependent cell lines .
Degrader Development Challenges
Attempts to convert NVP-2 into a CDK9 degrader via thalidomide conjugation yielded molecules (e.g., THAL-NVP-2-03-069) with incomplete degradation efficacy (max 60% at 250 nM) . In contrast, SNS-032-based degraders achieved >90% CDK9 depletion, highlighting structural limitations in NVP-2’s scaffold for proteolysis-targeting chimera (PROTAC) design .
Future Directions
PROTAC Optimization
Structural modifications to NVP-2’s linker and E3 ligase ligands may enhance degradation efficiency. Current efforts focus on CRBN-independent recruiters like VHL to circumvent CRBN mutation-related resistance .
Biomarker Development
Quantifying pSer2 levels in circulating tumor cells could stratify patients likely to respond to CDK9 inhibition. Phase 0 trials using NVP-2 as a pharmacodynamic probe are in planning stages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume